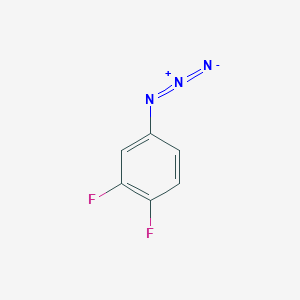

4-Azido-1,2-difluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2-difluorobenzene, a related compound, can be achieved via the Balz-Schiemann reaction, which involves the conversion of diazonium tetrafluoroborate salts to their fluorides . The synthesis starts with 2-fluoroaniline . A continuous-flow methodology has been reported to address the process challenges associated with the strongly exothermic and thermal instability of the diazonium intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-difluorobenzene, a related compound, have been studied . Thermodynamic data were obtained and correlated by methods of statistical mechanics to derive values of the chemical thermodynamic properties in the ideal-gas state from 0° to 1500°K .Wissenschaftliche Forschungsanwendungen

Azide Chemistry and Intermolecular Insertions

One notable application of 4-Azido-1,2-difluorobenzene is in azide chemistry, particularly in the context of intermolecular insertions. Banks and Madany (1985) conducted studies on azide-derived polyfluorinated aryl- and heteroaryl-nitrenes, including 4-Azido-1,2-difluorobenzene, demonstrating their role in intermolecular insertions into ring CH bonds of certain benzene derivatives. This type of reaction is significant in the formation of diarylamines, showcasing the utility of 4-Azido-1,2-difluorobenzene in synthesizing complex organic compounds (Banks & Madany, 1985).

Photoreactions and Heterocycle Formation

Takayama et al. (2003) explored the crystalline-state photoreaction of 1-azido-2-nitrobenzene, a compound related to 4-Azido-1,2-difluorobenzene. Their research demonstrated the direct observation of heterocycle formation by X-ray crystallography, indicating the potential of azido compounds like 4-Azido-1,2-difluorobenzene in facilitating photochemical reactions and the formation of novel heterocyclic structures (Takayama et al., 2003).

Application in Corrosion Inhibition

In the context of materials science, 4-Azido-1,2-difluorobenzene derivatives have been studied for their potential in corrosion inhibition. Negrón-Silva et al. (2013) synthesized triazole derivatives from azidomethylbenzenes, including compounds structurally similar to 4-Azido-1,2-difluorobenzene. These compounds showed promising results as corrosion inhibitors, highlighting another practical application of 4-Azido-1,2-difluorobenzene in industrial settings (Negrón-Silva et al., 2013).

In Covalent Labeling of Membrane Components

Klip and Gitler (1974) investigated the use of 1-Azidonaphthalene and 1-Azido-4-iodobenzene, compounds related to 4-Azido-1,2-difluorobenzene, in the covalent labeling of membrane components. Their research demonstrated the ability of these azides to reach the liquid hydrocarbon-like core of liposomes and sarcoplasmic reticulum membranes, suggesting the potential of 4-Azido-1,2-difluorobenzene in similar biochemical labeling applications (Klip & Gitler, 1974).

Synthesis of Organometallic and Coordination Compounds

4-Azido-1,2-difluorobenzene could also be relevant in the synthesis of organometallic and coordination compounds. Zhong et al. (2014) explored reactions involving azido compounds and half-sandwich complexes, leading to the formation of new complexes with interesting structural and magnetic properties. This area of research opens up possibilities for using 4-Azido-1,2-difluorobenzene in designing new materials with specific electronic or magnetic properties (Zhong et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Azido compounds are generally known for their high reactivity and potential to form covalent bonds with various biological targets .

Mode of Action

Azido groups are known to be highly reactive and can undergo various chemical reactions, including nucleophilic substitution . This reactivity allows them to interact with a wide range of targets.

Biochemical Pathways

It’s worth noting that azido compounds can potentially interfere with a wide range of biochemical processes due to their high reactivity .

Result of Action

Azido compounds are known to be highly reactive and can potentially cause various changes at the molecular and cellular level .

Eigenschaften

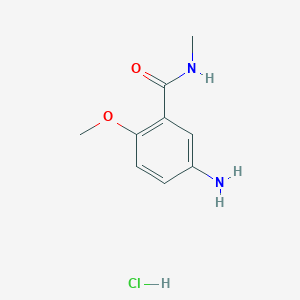

IUPAC Name |

4-azido-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGBXMOCDSLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

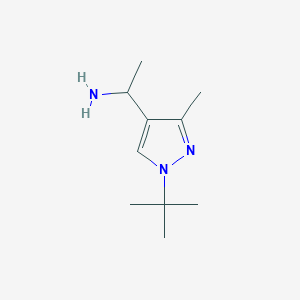

C1=CC(=C(C=C1N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310213 | |

| Record name | 4-Azido-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-1,2-difluorobenzene | |

CAS RN |

123330-51-8 | |

| Record name | 4-Azido-1,2-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123330-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)

![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)